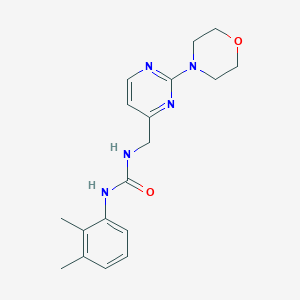

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinases are a family of serine/threonine kinases that play a vital role in regulating cell division. Overexpression of Aurora kinases has been observed in various types of cancer, making them a promising target for cancer therapy. CYC116 has shown significant potential in inhibiting the growth of cancer cells, and its synthesis method and mechanism of action have been extensively studied.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Dimerization

STRONG DIMERIZATION OF UREIDOPYRIMIDONES VIA QUADRUPLE HYDROGEN BONDING

- Ureidopyrimidones, closely related to the chemical structure of interest, exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the solid state as well as in solution, demonstrating the potential of such compounds for constructing supramolecular assemblies. The study highlights the utility of ureidopyrimidone functionality as a building block for supramolecular chemistry due to its simple preparation and high dimerization constant (Beijer et al., 1998).

Synthesis and Characterization of Novel Derivatives

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety

- The study explores the synthesis of dihydropyrimidinone derivatives, incorporating the morpholine moiety, through a one-pot Biginelli reaction. These derivatives were characterized, including via single crystal X-ray crystallography, indicating the versatility of incorporating such structural features in creating compounds with potential biological or material applications (Bhat et al., 2018).

Antitumor/Anticancer Activity

Synthesis and in vitro and in vivo antitumor/anticancer activity of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones

- This research focuses on the synthesis of O-Mannich bases derived from dihydropyrimidinones and their evaluation for in vitro and in vivo antitumor and anticancer activities. The findings suggest the therapeutic potential of these compounds, with specific derivatives showing significant effectiveness against cancer cells (Venkateshwarlu et al., 2014).

Apoptosis Induction in Lung Cancer Cells

AKF-D52, a Synthetic Phenoxypyrimidine-Urea Derivative, Triggers Extrinsic/Intrinsic Apoptosis and Cytoprotective Autophagy in Human Non-Small Cell Lung Cancer Cells

- Investigating a synthetic phenoxypyrimidine urea derivative, AKF-D52, this study demonstrates its antiproliferative effects on non-small cell lung cancer cells through the induction of apoptosis and autophagy. These effects are mediated by caspase-dependent and -independent pathways, suggesting the compound's potential as a therapeutic agent for lung cancer (Gil et al., 2021).

Propiedades

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-4-3-5-16(14(13)2)22-18(24)20-12-15-6-7-19-17(21-15)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNKTMZXCOEGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)

![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)